

Using 2-Fluoro-3-methylbenzoyl chloride as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoyl chloride

CAS No.: 1000339-85-4

Cat. No.: B1612812

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Application Note: **2-Fluoro-3-methylbenzoyl chloride** Role: Pharmaceutical Intermediate & Pharmacophore Building Block CAS: 1000339-85-4 (Chloride) | Related CAS: 315-31-1 (Acid) [\[1\]](#)[\[2\]](#)

Abstract

This guide details the technical application of **2-Fluoro-3-methylbenzoyl chloride** in drug discovery and medicinal chemistry. Distinguished by its specific ortho-fluoro and meta-methyl substitution pattern, this intermediate is critical for modulating metabolic stability, lipophilicity, and conformational locking in small molecule inhibitors.[\[2\]](#) This document provides validated protocols for its synthesis, handling, and deployment in the creation of Autotaxin (ATX) inhibitors, USP7 inhibitors, and Kinase ligands.[\[2\]](#)

Introduction: The Pharmacophore Advantage

In modern medicinal chemistry, the 2-fluoro-3-methylphenyl moiety is not merely a structural filler; it is a functional pharmacophore designed to exploit specific molecular interactions:

- The Ortho-Fluoro Effect: The fluorine atom at the C2 position exerts a strong electron-withdrawing effect while simultaneously acting as a weak hydrogen bond acceptor. Crucially, it induces a specific torsion angle in benzamides due to dipole-dipole repulsion with the carbonyl oxygen, often "locking" the molecule into a bioactive conformation.
- Metabolic Blocking: The C3-methyl group sterically hinders metabolic oxidation at the vulnerable meta and para positions, extending the half-life () of the drug candidate.
- Lipophilic Tuning: The combination of -F and -CH incrementally increases , enhancing membrane permeability without the solubility penalties often associated with heavier halogens.[1]

Core Pharmaceutical Applications

Analysis of patent literature and recent medicinal chemistry publications reveals three primary domains for this intermediate:

A. Autotaxin (ATX) Inhibitors (Fibrosis & Oncology)

- Mechanism: ATX converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a driver of tumor migration and fibrosis.[2][3]
- Application: The 2-fluoro-3-methylbenzoyl moiety is used to cap the "head" of the inhibitor, fitting into the hydrophobic pocket of the ATX active site.[1]
- Reference: Patent CN107205972A describes substituted N-(2-(amino)-2-oxoethyl)benzamides where this specific acid chloride is coupled to D-valine derivatives to achieve nanomolar potency.[2]

B. Ubiquitin-Specific Protease 7 (USP7) Inhibitors

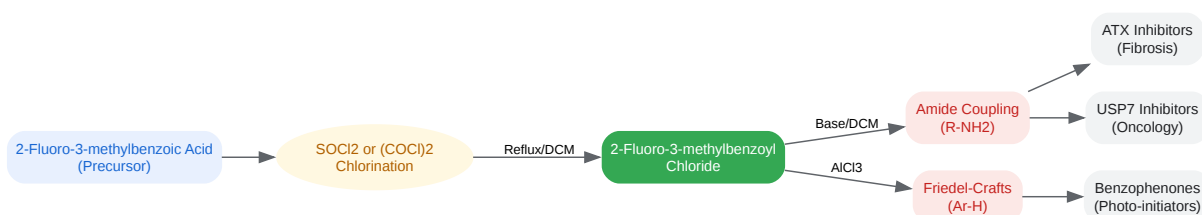
- Mechanism: USP7 deubiquitinates MDM2, leading to p53 degradation.[2] Inhibiting USP7 restores p53 function in cancer cells.[1][2]

- Application: Used to acylate 4-hydroxypiperidin-4-yl scaffolds.[1][2] The specific substitution pattern is critical for selectivity against other USP isoforms.
- Reference:US Patent 2016/0185785 details the synthesis of pyrrolo-pyrimidines where the 2-fluoro-3-methylbenzoyl group is a key potency determinant.

C. Natural Product Semisynthesis (Haemanthamine)

- Application: Derivatization of the alkaloid Haemanthamine to improve antiproliferative activity against resistant cancer lines (e.g., HT-29, A549).[2][4]
- Outcome: The introduction of the 2-fluoro-3-methylbenzoyl group at the C11-OH position significantly enhances cytotoxicity compared to the parent compound.[1]

Visual Workflow: From Reagent to Drug Candidate



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Caption: Synthetic utility map showing the conversion of the acid precursor to the chloride intermediate and its divergence into key therapeutic classes.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-methylbenzoyl chloride

Use this protocol if the acid chloride is not purchased commercially but synthesized in situ from the acid (CAS 315-31-1).[1]

Reagents:

- 2-Fluoro-3-methylbenzoic acid (1.0 eq)[1][2][5][6]
- Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)
- Solvent: Toluene or DCM (anhydrous)[2]

Procedure:

- Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (or line).
- Addition: Suspend 2-fluoro-3-methylbenzoic acid (e.g., 5.0 g) in anhydrous toluene (25 mL).
- Chlorination: Add thionyl chloride (7.1 mL) dropwise. Optional: Add 1-2 drops of DMF to catalyze the reaction.[1]
- Reaction: Heat to reflux () for 3-4 hours. The solution should become clear as the acid converts to the chloride.
- Work-up: Cool to room temperature. Remove the solvent and excess under reduced pressure (rotary evaporator).
- Purification: The residue is typically a yellow/orange oil used directly in the next step. For high purity, vacuum distill (bp ~95-100°C at reduced pressure, check specific vacuum).[2]

Protocol B: General Amide Coupling (Drug Synthesis)

Standard procedure for coupling to amines (e.g., piperidines, anilines).[2]

Reagents:

- Amine substrate (1.0 eq)[2][5][6]
- **2-Fluoro-3-methylbenzoyl chloride** (1.1 - 1.2 eq)[1][2]
- Base: Triethylamine (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">
) or DIPEA (2.0 - 3.0 eq)[1]
- Solvent: Dichloromethane (DCM) or THF (anhydrous)[2]

Procedure:

- **Dissolution:** Dissolve the amine substrate (1.0 mmol) and DIPEA (3.0 mmol) in anhydrous DCM (10 mL) under
.
- **Cooling:** Cool the reaction mixture to
using an ice bath.
- **Acylation:** Add a solution of **2-fluoro-3-methylbenzoyl chloride** (1.2 mmol) in DCM (2 mL) dropwise over 10 minutes.
- **Monitoring:** Allow to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS (Target Mass = Amine MW + 136.1 - 1.0).[1][2]
- **Quench:** Quench with saturated
solution.
- **Extraction:** Extract with DCM (3x). Wash organics with brine, dry over ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">
, and concentrate.

Protocol C: Analytical Characterization Data

When characterizing the intermediate or derivatives, look for these signature signals:

Technique	Expected Signal	Interpretation
1H NMR	ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 2.30 - 2.40 ppm (s, 3H)	Methyl group at C3 position.[1]
1H NMR	ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 7.00 - 7.80 ppm (m, 3H)	Aromatic protons. Pattern depends on coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">).
19F NMR	ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -110 to -120 ppm	Fluorine signal (distinctive shift due to ortho-carbonyl).
IR	~1730 - 1770 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">	C=O stretch (Acid Chloride). Shifts to ~1650 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> in Amide.[1][7]

Handling & Safety (E-E-A-T)

- Corrosivity: This compound hydrolyzes rapidly in moist air to release hydrochloric acid (HCl) and the parent benzoic acid. It causes severe skin burns and eye damage.[1][2]
- Storage: Store under inert atmosphere (or Ar) at

. If the liquid turns cloudy or forms white crystals, it has hydrolyzed; redistillation may be required.

- PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield.[2] Always handle in a functioning fume hood.[1]

References

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- USP7 Inhibitors:Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. [1] US Patent 2016/0185785. [Link](#)
- Natural Product Derivatization:Semisynthetic derivatives of haemanthamine and their in vitro antiproliferative activity.[1][4] Arabian Journal of Chemistry.[1] [Link](#)
- KAT Inhibitors:Compounds containing a sulfonic group as KAT inhibitors.[1] Patent AU2017367086A1. [Link](#)
- Synthesis Protocol:Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem Application Notes. [Link](#)[2]

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